molecular formula C22H23N5O2 B5431843 N-[4-[(6-morpholin-4-ylpyridazin-3-yl)amino]phenyl]-2-phenylacetamide

N-[4-[(6-morpholin-4-ylpyridazin-3-yl)amino]phenyl]-2-phenylacetamide

Cat. No.: B5431843
M. Wt: 389.4 g/mol
InChI Key: MVMDMRUMMWYGRP-UHFFFAOYSA-N
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Description

N-[4-[(6-morpholin-4-ylpyridazin-3-yl)amino]phenyl]-2-phenylacetamide is a complex organic compound that has garnered significant interest in the fields of chemistry, biology, and medicine. This compound features a morpholine ring attached to a pyridazine moiety, which is further connected to a phenylacetamide group. The unique structure of this compound allows it to interact with various biological targets, making it a valuable subject of scientific research.

Properties

IUPAC Name

N-[4-[(6-morpholin-4-ylpyridazin-3-yl)amino]phenyl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5O2/c28-22(16-17-4-2-1-3-5-17)24-19-8-6-18(7-9-19)23-20-10-11-21(26-25-20)27-12-14-29-15-13-27/h1-11H,12-16H2,(H,23,25)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVMDMRUMMWYGRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NN=C(C=C2)NC3=CC=C(C=C3)NC(=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[(6-morpholin-4-ylpyridazin-3-yl)amino]phenyl]-2-phenylacetamide typically involves multiple steps, starting with the preparation of the pyridazine core. One common method involves the reaction of 3-chloropyridazine with morpholine under reflux conditions to form the 6-morpholin-4-ylpyridazine intermediate. This intermediate is then coupled with 4-aminophenyl-2-phenylacetamide using a palladium-catalyzed cross-coupling reaction to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and solvent choice. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and yield of the process. Additionally, purification techniques like recrystallization and chromatography are used to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[4-[(6-morpholin-4-ylpyridazin-3-yl)amino]phenyl]-2-phenylacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine and pyridazine rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of N-oxide derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted morpholine or pyridazine derivatives.

Scientific Research Applications

N-[4-[(6-morpholin-4-ylpyridazin-3-yl)amino]phenyl]-2-phenylacetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its therapeutic potential in treating diseases such as cancer and inflammation.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-[(6-morpholin-4-ylpyridazin-3-yl)amino]phenyl]-2-phenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and triggering downstream signaling pathways. For example, it may inhibit the activity of a kinase enzyme, leading to the suppression of cell proliferation in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-[(6-pyrazol-1-ylpyridazin-3-yl)amino]phenyl]-3-(trifluoromethyl)benzamide
  • N-[4-[(6-pyrazol-1-ylpyridazin-3-yl)amino]phenyl]-3-(trifluoromethyl)benzamide

Uniqueness

N-[4-[(6-morpholin-4-ylpyridazin-3-yl)amino]phenyl]-2-phenylacetamide is unique due to its morpholine ring, which imparts distinct chemical and biological properties. This structural feature enhances its solubility and allows for specific interactions with biological targets, setting it apart from similar compounds that lack this moiety.

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